(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at position 1 and a substituted aminoethyl-methyl-amino moiety at position 3.
Properties
IUPAC Name |
benzyl (3R)-3-[2-aminoethyl(methyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNRPXKJPTWHS-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 917357-85-8, is a complex organic compound featuring a pyrrolidine ring and an amino acid structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, antioxidant activity, and anticancer properties.
Chemical Structure and Properties
The molecular formula of (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is C15H22N2O3, with a molecular weight of 278.35 g/mol. The presence of a chiral center at the pyrrolidine carbon is crucial for its biological interactions.
Biological Activity Predictions
Recent studies have employed computational models to predict the biological activity of this compound. Notable findings include:
- Antioxidant Properties : The compound's structure suggests it can scavenge free radicals, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential neuroprotective effects.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.
The biological activity of (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is believed to be mediated through interactions with various biological targets. Molecular docking studies indicate that the compound can effectively bind to multiple targets involved in metabolic pathways and disease processes.
Research Findings and Case Studies
A variety of studies have explored the biological effects of this compound and its derivatives:
- Antioxidant Activity : A study indicated that compounds with similar structures demonstrated significant free radical scavenging ability, which is crucial for reducing oxidative stress in cells .
- Neuroprotective Studies : Research on related pyrrolidine compounds revealed their potential to protect neuronal cells from apoptosis induced by oxidative stress . The modulation of neurotransmitter levels was noted as a key mechanism.
- Anticancer Properties : In vitro studies on cancer cell lines showed that (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibited cytotoxic effects against various cancer types, with IC50 values comparable to established chemotherapeutic agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Specifications:
- Molecular Formula : C15H21N3O3 .
- Molar Mass : 291.35 g/mol .
- Structural Features: Benzyl ester group (enhances lipophilicity and stability). (R)-configuration at the pyrrolidine ring.
The compound has been cataloged under reference code 10-F080644 but is currently listed as discontinued, suggesting challenges in synthesis or commercial viability .
Structural Analogues with Varied Substituents
Table 1: Comparison of Substituents and Physicochemical Properties
Note: The 102% yield reported for the difluorobenzyl derivative may reflect measurement errors or unaccounted impurities.
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in ) alter electron density, impacting solubility and reactivity.
- Fluorination : Fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability and membrane permeability due to increased lipophilicity.
- Peptidomimetic Features : Compounds like mimic peptide backbones, making them suitable for targeting protease enzymes or receptors.
Comparison of Protecting Group Strategies
Table 2: Benzyl Ester vs. tert-Butyl Ester Derivatives
Key Insight : Benzyl esters are preferred for their ease of removal under mild hydrogenation, whereas tert-butyl esters offer superior stability during synthetic steps but require stronger acids for cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
